molecular formula C13H12N2O3S B13058251 [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate

[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate

Cat. No.: B13058251
M. Wt: 276.31 g/mol
InChI Key: QWYSCBCBXDLKCV-UHFFFAOYSA-N
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Description

[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate is a complex organic compound that features a thiazole ring and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate typically involves the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound have shown potential as therapeutic agents. The thiazole ring is a common motif in many drugs, and modifications to the this compound structure can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. The methoxybenzoate group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    [2-Imino-2-(1,3-thiazol-2-yl)ethyl] benzoate: Lacks the methoxy group, which may affect its reactivity and binding properties.

    [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group, which can alter its electronic properties and reactivity.

    [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-nitrobenzoate:

Uniqueness

The presence of the methoxy group in [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it a valuable compound for various applications, as it can be fine-tuned to achieve desired chemical and biological properties.

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

[2-imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate

InChI

InChI=1S/C13H12N2O3S/c1-17-10-4-2-9(3-5-10)13(16)18-8-11(14)12-15-6-7-19-12/h2-7,14H,8H2,1H3

InChI Key

QWYSCBCBXDLKCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=N)C2=NC=CS2

Origin of Product

United States

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